3-Chloro-2-hydroxy-6-methylbenzaldehyde
Overview
Description
3-Chloro-2-hydroxy-6-methylbenzaldehyde: is an organic compound with the molecular formula C8H7ClO2 It is a chlorinated derivative of salicylaldehyde, characterized by the presence of a chloro group at the third position, a hydroxy group at the second position, and a methyl group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 2-Hydroxy-6-methylbenzaldehyde: One common method involves the chlorination of 2-hydroxy-6-methylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group at the desired position.
Aldol Condensation: Another method involves the aldol condensation of 3-chloro-2-hydroxybenzaldehyde with acetaldehyde, followed by cyclization and oxidation to yield 3-chloro-2-hydroxy-6-methylbenzaldehyde.
Industrial Production Methods: Industrial production methods typically involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
Chemistry: 3-Chloro-2-hydroxy-6-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate the mechanisms of enzyme inhibition .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-chloro-2-hydroxy-6-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The hydroxy and chloro groups play a crucial role in its binding affinity and specificity towards these targets . The compound can inhibit or activate enzymes by forming covalent or non-covalent interactions, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the chloro group, leading to different chemical reactivity and biological activity.
3-Chloro-2-hydroxybenzaldehyde: Similar structure but lacks the methyl group, affecting its physical and chemical properties.
2-Chloro-6-methylbenzaldehyde: Similar structure but lacks the hydroxy group, resulting in different reactivity and applications.
Uniqueness: 3-Chloro-2-hydroxy-6-methylbenzaldehyde is unique due to the presence of all three functional groups (chloro, hydroxy, and methyl) on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-chloro-2-hydroxy-6-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-7(9)8(11)6(5)4-10/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMXSVMNUSEYPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576357 | |
Record name | 3-Chloro-2-hydroxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153782-74-2 | |
Record name | 3-Chloro-2-hydroxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-hydroxy-6-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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